molecular formula C18H29ClN2O4 B567332 (S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride CAS No. 133170-57-7

(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

Cat. No.: B567332
CAS No.: 133170-57-7
M. Wt: 372.89
InChI Key: UIKRZZLJIDUJIB-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is a chemical compound that is often used in organic synthesis and pharmaceutical research. It is a derivative of lysine, an essential amino acid, and features protective groups that make it useful in peptide synthesis and other chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group. The benzyl ester is then introduced to protect the carboxyl group. The hydrochloride salt is formed by treating the compound with hydrochloric acid. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for the Boc protection .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of automated synthesizers and more efficient purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: Removal of the Boc protecting group under acidic conditions.

    Esterification: Formation of esters with different alcohols.

    Amidation: Reaction with carboxylic acids to form amides.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Esterification: Alcohols in the presence of acid catalysts.

    Amidation: Carboxylic acids with coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Hydrolysis: (S)-2-amino-6-((tert-butoxycarbonyl)amino)hexanoic acid.

    Esterification: Various esters depending on the alcohol used.

    Amidation: Amides formed with different carboxylic acids.

Scientific Research Applications

(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The benzyl ester serves a similar protective function for the carboxyl group. These protective groups can be removed under specific conditions, enabling the compound to participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
  • (S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

Uniqueness

(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is unique due to its specific protective groups, which make it particularly useful in peptide synthesis. The benzyl ester provides a different reactivity profile compared to methyl or ethyl esters, allowing for more selective reactions in complex synthetic pathways .

Properties

IUPAC Name

benzyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4.ClH/c1-18(2,3)24-17(22)20-12-8-7-11-15(19)16(21)23-13-14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22);1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKRZZLJIDUJIB-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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